molecular formula C14H17ClO3 B1313711 Ethyl 6-(3-chlorophenyl)-6-oxohexanoate CAS No. 333355-35-4

Ethyl 6-(3-chlorophenyl)-6-oxohexanoate

Cat. No. B1313711
M. Wt: 268.73 g/mol
InChI Key: LPIASWVNXAXCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(3-chlorophenyl)-6-oxohexanoate, also known as ethyl 3-chloro-6-oxohexanoate, is a chemical compound that has gained significant attention in the field of scientific research. This compound is used in various applications, including the synthesis of pharmaceuticals and agrochemicals. The purpose of

Scientific Research Applications

Synthesis of Biologically Active Molecules

  • Enantioselective Synthesis : A study on the bakers' yeast reduction of alkyl 6-chloro-3-oxohexanoates revealed the influence of ester alkoxy substituents on enantioselectivity. This process was applied to synthesize (R)-(+)-α-lipoic acid, an important cofactor in biochemical reactions (Gopalan & Jacobs, 1990).

  • Anticancer and Antimicrobial Activity : Compounds structurally related to ethyl 6-(3-chlorophenyl)-6-oxohexanoate, such as 6-carbethoxy-5-(3'-chlorophenyl)-3-aryl-2-cyclohexenones, have been synthesized and evaluated for their anticancer, antitubercular, and antimicrobial activities, showcasing the compound's potential in medicinal chemistry (Popat et al., 2003).

Material Science Applications

  • Dye Synthesis and Applications : The synthesis of disperse dyes derived from thiophene, including structures related to ethyl 6-(3-chlorophenyl)-6-oxohexanoate, has been studied. These dyes exhibit excellent fastness properties on polyester and nylon fabrics, highlighting their utility in textile applications (Abolude et al., 2021).

Advanced Synthesis Techniques

  • Manganese(II and III)-Mediated Synthesis : Research into cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen, involving manganese-mediated synthesis, demonstrates the compound's relevance in organic synthesis and potential applications in creating novel organic peroxides (Qian et al., 1992).

  • Crystal Structure Analysis : The molecular structure, vibrational frequencies, and electronic properties of compounds structurally related to ethyl 6-(3-chlorophenyl)-6-oxohexanoate have been investigated, providing insights into their potential applications in non-linear optics and drug design (Mary et al., 2015).

properties

IUPAC Name

ethyl 6-(3-chlorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c1-2-18-14(17)9-4-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIASWVNXAXCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457702
Record name ETHYL 6-(3-CHLOROPHENYL)-6-OXOHEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(3-chlorophenyl)-6-oxohexanoate

CAS RN

333355-35-4
Record name ETHYL 6-(3-CHLOROPHENYL)-6-OXOHEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Mori, M Seki - The Journal of Organic Chemistry, 2003 - ACS Publications
Treatment of thiol esters 1 with zinc reagent 2 in the presence of a small amount (
Number of citations: 104 pubs.acs.org

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